Cationic Red 14

Description

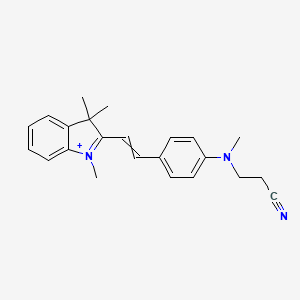

Structure

2D Structure

3D Structure

Properties

CAS No. |

47474-85-1 |

|---|---|

Molecular Formula |

C23H26N3+ |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile |

InChI |

InChI=1S/C23H26N3/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24/h5-6,8-15H,7,17H2,1-4H3/q+1 |

InChI Key |

JUTWSMKHSDVLSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C |

Origin of Product |

United States |

Interfacial and Solution Phase Interaction Dynamics of Cationic Red 14

Adsorption Mechanisms of Cationic Red 14 on Diverse Substrate Materials

The adsorption of this compound onto different materials is influenced by factors such as the chemical nature of the adsorbent's surface, the solution's pH, temperature, and the initial dye concentration. The positively charged chromophore of the dye facilitates strong electrostatic interactions with negatively charged substrates. Functional groups like carbonyl (C=O) and hydroxyl (-OH) on the surface of adsorbents can enhance the uptake of cationic dyes through electrostatic attraction and hydrogen bonding.

Thermodynamic models are essential for elucidating the nature of the adsorption process, providing insights into the spontaneity, heat changes, and randomness of the interaction between this compound and adsorbent surfaces. Studies have shown that the adsorption of this compound can be spontaneous and endothermic, indicating that the process is favorable and driven by an increase in entropy at the solid-solution interface. researchgate.netfkit.hrresearchgate.net

The Langmuir isotherm model is predicated on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. scielo.bracs.org This model is frequently applied to describe the adsorption of this compound, suggesting that once a dye molecule occupies a site, no further adsorption can occur at that location. scielo.br

The Langmuir model is mathematically expressed as:

Ce/qe = 1/(KLqm) + Ce/qm

Where:

Ce is the equilibrium concentration of the dye in the solution (mg/L).

qe is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

qm is the maximum monolayer adsorption capacity (mg/g). scielo.br

KL is the Langmuir constant related to the energy of adsorption (L/mg). scielo.br

The applicability of the Langmuir model often indicates a chemical adsorption process. researchgate.net For instance, the adsorption of this compound onto graphene and activated carbon derived from cherry wood waste has been shown to align well with the Langmuir isotherm. fkit.hr The maximum adsorption capacity (qm) is a key parameter derived from this model, and for modified rice husk charcoal, a value of 4.008 mg/g has been reported. researchgate.net In another study using copper oxide nanoparticles, the adsorption of this compound also fitted the Langmuir model well. bohrium.com Similarly, studies on diatomite tailings and diatomite concentrate have shown that the Langmuir isotherm effectively describes the adsorption of Cationic Red X-GRL (a variant of this compound), indicating monolayer adsorption. researchgate.netjournalssystem.combibliotekanauki.pl

A dimensionless separation factor, RL, can also be calculated from the Langmuir isotherm to determine the favorability of the adsorption process. An RL value between 0 and 1 indicates favorable adsorption.

Table 1: Langmuir Isotherm Parameters for this compound Adsorption on Various Adsorbents

| Adsorbent | qm (mg/g) | KL (L/mg) | R2 | Reference |

|---|---|---|---|---|

| Modified Rice Husk Charcoal (MRHCH) | 4.008 | - | - | researchgate.net |

| Graphene | 238.10 (at 333 K) | - | - | researchgate.net |

| Diatomite Concentrate (DC) | 20.96 | - | >0.99 | journalssystem.com |

The Freundlich isotherm model is an empirical equation used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scielo.bracs.orgmdpi.com It suggests multilayer adsorption with interaction between adsorbed molecules. scielo.brmdpi.com

The linear form of the Freundlich equation is:

ln qe = ln KF + (1/n) ln Ce

Where:

qe is the amount of dye adsorbed at equilibrium (mg/g).

Ce is the equilibrium concentration of the dye (mg/L).

KF is the Freundlich constant related to the adsorption capacity (L/g). mdpi.com

n is the adsorption intensity or a measure of the favorability of adsorption. mdpi.com

A value of n greater than 1 indicates favorable adsorption. tandfonline.com The Freundlich model has been found to reasonably correlate with the experimental data for the adsorption of some cationic dyes, such as Basic Red 18 on montmorillonite (B579905). gnest.org

Table 2: Freundlich Isotherm Parameters for Cationic Dye Adsorption

| Adsorbent | Dye | KF (L/g) | n | R2 | Reference |

|---|---|---|---|---|---|

| Red Clay | Malachite Green | 1.582 (at 298 K) | 0.968 (at 298 K) | 0.751 (at 298 K) | dergipark.org.tr |

| Montmorillonite | Basic Red 18 | - | - | - | gnest.org |

The Temkin isotherm model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. scielo.brmdpi.com The adsorption is characterized by a uniform distribution of binding energies up to a maximum. scielo.br

The Temkin isotherm is expressed as:

qe = (RT/bT) ln(ATCe)

Where:

AT is the Temkin isotherm equilibrium binding constant (L/g).

bT is the Temkin constant related to the heat of adsorption (J/mol).

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature (K).

Studies have shown that the Temkin isotherm can provide the best fit for the adsorption of this compound on certain adsorbents, such as those derived from rice husk. researchgate.net Other models like the Dubinin-Radushkevich, Sips, and Redlich-Peterson isotherms are also used to analyze adsorption data, with the latter two often providing good fits for cationic dye adsorption on various biomaterials. mdpi.com The Redlich-Peterson model is a versatile three-parameter isotherm that can be applied to both homogeneous and heterogeneous systems. scielo.bracs.org

Table 3: Temkin Isotherm Parameters for Cationic Dye Adsorption on Red Clay at Different Temperatures

| Temperature (K) | AT (L/g) | bT (J/mol) | R2 |

|---|---|---|---|

| 298 | 1.589 | 90.37 | 0.805 |

| 313 | 1.817 | 75.19 | 0.825 |

| 333 | 1.452 | 81.42 | 0.722 |

Data adapted from a study on Malachite Green adsorption. dergipark.org.tr

Kinetic models are employed to investigate the rate of the adsorption process and to understand the mechanism of solute uptake. The rate of adsorption is a critical factor for designing efficient adsorption systems.

The pseudo-first-order kinetic model, proposed by Lagergren, is one of the most widely used models to describe the kinetics of liquid-phase adsorption. nih.gov It assumes that the rate of change of solute uptake with time is directly proportional to the difference in the saturation concentration and the amount of solid uptake with time. nih.gov

The linear form of the pseudo-first-order model is:

ln(qe - qt) = ln qe - k1t

Where:

qe is the amount of dye adsorbed at equilibrium (mg/g).

qt is the amount of dye adsorbed at time t (mg/g).

k1 is the rate constant of the pseudo-first-order adsorption (min-1). nih.gov

While the pseudo-first-order model is frequently tested, studies on this compound and other cationic dyes often find that the pseudo-second-order model provides a better fit to the experimental data, suggesting that chemisorption is the rate-limiting step. researchgate.netfkit.hrbohrium.commdpi.comsciencepublishinggroup.com For example, the adsorption kinetics of this compound on modified rice husk charcoal and graphene were best described by the pseudo-second-order model. researchgate.netfkit.hr However, in some cases, such as the adsorption of certain dyes onto ZIF-8@GO composites, the pseudo-first-order model has been shown to fit the data well. researchgate.net

Table 4: Pseudo-First-Order Kinetic Parameters for Dye Adsorption

| Adsorbent | Dye | qe,exp (mg/g) | qe,cal (mg/g) | k1 (min-1) | R2 | Reference |

|---|---|---|---|---|---|---|

| Cyanoguanidine-modified chitosan | Congo Red (pH 4) | 555.33 | 520.83 | 0.016 | 0.989 | nih.gov |

| Cyanoguanidine-modified chitosan | Congo Red (pH 7) | 416.33 | 384.62 | 0.014 | 0.970 | nih.gov |

| Cyanoguanidine-modified chitosan | Congo Red (pH 9) | 312.33 | 277.78 | 0.012 | 0.958 | nih.gov |

Kinetic Studies of this compound Adsorption

Pseudo-Second-Order Kinetic Model Application and Chemisorption Interpretation

The pseudo-second-order kinetic model is frequently employed to describe the adsorption dynamics of this compound (also known as Basic Red 14) onto various adsorbents. researchgate.netmdpi.com This model assumes that the rate-limiting step is chemical sorption, or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.gov The adherence of experimental data to this model is a strong indicator that the adsorption process is dominated by chemical interactions. researchgate.netnih.gov

Studies across various adsorbents, including modified rice husk and coconut shell charcoal, have demonstrated that the pseudo-second-order model provides the best fit for the kinetic data of this compound adsorption. researchgate.netmatec-conferences.org This is typically confirmed by high correlation coefficient (R²) values, often approaching unity, and a close agreement between the experimentally determined equilibrium adsorption capacity (q_e) and the calculated values from the model. nih.gov The model's successful application suggests that the adsorption of this compound involves the formation of a chemical bond between the dye molecules and the active sites on the adsorbent surface. mdpi.comnih.gov The rate of adsorption is therefore proportional to the square of the number of unoccupied sites.

The linear form of the pseudo-second-order equation is often used for analysis. The initial adsorption rate, h (mg/g·min), which can be determined from the model's parameters, is a key indicator of the initial speed of the adsorption process.

Table 1: Pseudo-Second-Order Kinetic Model Parameters for Cationic Dye Adsorption

Intraparticle Diffusion and Mass Transfer Limitations

Film or external diffusion : Movement of the dye molecules from the bulk solution to the external surface of the adsorbent. researchgate.netiwaponline.com

Intraparticle or pore diffusion : Diffusion of the dye molecules from the surface into the pores of the adsorbent. researchgate.netiwaponline.com

Adsorption : The final attachment of the dye molecules to the active sites on the interior surface of the adsorbent.

A plot of the amount of dye adsorbed at time t (q_t) versus the square root of time (t^0.5) is used to assess the role of intraparticle diffusion. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. iwaponline.com However, for the adsorption of this compound and similar dyes, the plots often show multiple linear regions, indicating that the adsorption process is complex and not controlled by a single mechanism. researchgate.net

Influence of Environmental Parameters on this compound Adsorption Equilibrium and Rate

Effect of Solution pH on this compound Uptake

The pH of the aqueous solution is a critical parameter influencing the adsorption of this compound, as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. matec-conferences.orgimist.ma For cationic dyes like this compound, which carry a positive charge, adsorption is generally favored at higher pH values. matec-conferences.orgmdpi.com

At low pH, the adsorbent surface tends to be positively charged due to the protonation of functional groups. imist.ma This creates electrostatic repulsion between the positively charged adsorbent surface and the cationic dye molecules, leading to a decrease in adsorption capacity. matec-conferences.orgbalikesir.edu.tr As the pH of the solution increases, the adsorbent surface becomes more negatively charged due to the deprotonation of acidic functional groups (like carboxyl and hydroxyl groups). imist.mamdpi.com This enhanced negative surface charge promotes electrostatic attraction with the positively charged this compound molecules, resulting in a significant increase in dye uptake. matec-conferences.orgbalikesir.edu.tr

For instance, studies using coconut shell charcoal to adsorb Basic Red 14 found that the maximum removal occurred at a pH of 11. matec-conferences.org The removal percentage was significantly lower at acidic pH levels (pH 2) compared to neutral (pH 7) and basic conditions. matec-conferences.org The point of zero charge (pH_pzc) of the adsorbent is a key factor; at a solution pH above the pH_pzc, the surface is negatively charged, favoring cationic dye adsorption, while at a pH below the pH_pzc, the surface is positive, hindering it. imist.ma

Role of Initial this compound Concentration and Adsorbent Dosage

Initial Concentration: The initial concentration of this compound in the solution acts as a significant driving force for the adsorption process. balikesir.edu.trnoveltyjournals.com An increase in the initial dye concentration generally leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (q_e). mdpi.comnoveltyjournals.com This is because a higher concentration gradient provides the necessary force to overcome mass transfer resistances between the aqueous solution and the solid adsorbent surface, leading to more frequent collisions between dye molecules and active sites. iwaponline.comiwaponline.com However, while the adsorption capacity (mg/g) increases, the percentage of dye removal may decrease at higher initial concentrations because the available adsorption sites become saturated. noveltyjournals.com

Adsorbent Dosage: The adsorbent dosage is another crucial parameter that affects the removal efficiency of this compound. mdpi.comuobaghdad.edu.iq Increasing the adsorbent dosage generally leads to a higher percentage of dye removal. uobaghdad.edu.iqchemmethod.com This is attributed to the increased surface area and the greater number of available adsorption sites for a fixed initial dye concentration. uobaghdad.edu.iqscirp.org However, the amount of dye adsorbed per unit mass of adsorbent (q_e) often decreases as the adsorbent dose increases. balikesir.edu.tr This is due to the fact that with a higher dosage, many adsorption sites remain unsaturated during the process, leading to a lower utilization of the adsorbent's full capacity. balikesir.edu.tr Therefore, an optimum adsorbent dosage is often sought to achieve high removal efficiency while maximizing the adsorption capacity.

Impact of Contact Time and Temperature on Adsorption Dynamics

Contact Time: The adsorption of this compound is a time-dependent process. mdpi.comuobaghdad.edu.iq Initially, the rate of adsorption is rapid, which is attributed to the abundance of vacant active sites on the adsorbent's surface. iwaponline.com As the process continues, these sites become progressively occupied, leading to a decrease in the adsorption rate until it eventually reaches a state of equilibrium. iwaponline.commdpi.com At this equilibrium point, the rate of dye molecules being adsorbed onto the surface is equal to the rate of desorption, and no further significant uptake occurs. The time required to reach this equilibrium depends on various factors, including the initial dye concentration, temperature, and adsorbent characteristics. For many systems involving cationic dyes, equilibrium is often achieved within a range of 30 to 120 minutes. matec-conferences.orgmdpi.com

Temperature: Temperature influences the adsorption of this compound by affecting the mobility of dye molecules and the nature of the adsorption process. noveltyjournals.comscirp.org In many cases, the adsorption of cationic dyes is found to be an endothermic process, meaning that an increase in temperature leads to an increase in adsorption capacity. researchgate.netnoveltyjournals.com This can be explained by several factors: an increased rate of diffusion of dye molecules across the boundary layer and into the pores of the adsorbent, and a potential swelling of the adsorbent's internal structure, which may allow larger dye molecules to penetrate further. noveltyjournals.comscirp.org Thermodynamic studies, which calculate parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are used to confirm the spontaneous and endothermic or exothermic nature of the adsorption. A positive ΔH° value confirms the endothermic nature of the process. imist.ma

Investigations into Ionic Strength Effects on this compound Adsorption

The ionic strength of the wastewater, often determined by the concentration of dissolved salts like Sodium Chloride (NaCl), can significantly impact the adsorption of this compound. mdpi.comnih.gov The effect of ionic strength is complex and can either enhance or inhibit dye uptake depending on the specific adsorbent and dye system.

In many cases, an increase in ionic strength leads to a decrease in the adsorption capacity for cationic dyes. mdpi.comuobaghdad.edu.iq This is often explained by a competitive effect, where the cations from the dissolved salt (e.g., Na⁺) compete with the positively charged this compound molecules for the same negatively charged active sites on the adsorbent surface. uobaghdad.edu.iqnih.gov Given that ions like Na⁺ are typically smaller and have higher mobility than the larger dye molecules, they can more effectively screen the active sites, thus hindering dye adsorption. nih.gov This phenomenon is sometimes referred to as a "screening effect," where the salt ions form a shield around the charged surface sites, reducing the electrostatic attraction between the adsorbent and the dye.

Conversely, in some systems, an increase in ionic strength has been observed to increase adsorption. researchgate.net This might be attributed to a phenomenon where the salt ions reduce the repulsion between adsorbed dye molecules on the surface, allowing for greater packing density. Additionally, the salt can increase the aggregation of dye molecules in the solution, which might alter the adsorption mechanism. The specific impact of ionic strength is therefore dependent on the balance between competitive adsorption, screening effects, and changes in the solution chemistry.

Table 2: Summary of Environmental Parameter Effects on this compound Adsorption

Characterization of Adsorbent-Cationic Red 14 Interfaces

The adsorption of this compound onto a solid surface is a complex process governed by the physicochemical properties of both the dye molecule and the adsorbent material. A suite of analytical techniques is employed to probe the resulting interface, providing critical insights into the adsorption mechanism. These characterization methods evaluate changes in the adsorbent's morphology, surface chemistry, porosity, and structure following interaction with the dye.

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography of an adsorbent before and after dye uptake. This analysis reveals the physical changes that occur as this compound molecules accumulate on the material's surface.

SEM images of adsorbents like activated carbon prior to adsorption typically show a rough, porous, and heterogeneous surface structure, which provides a large surface area for dye interaction. researchgate.net After the adsorption of this compound, the morphology undergoes a distinct transformation. The once sharp and defined surfaces of the adsorbent often become coated and appear smoother, indicating that the dye molecules have successfully occupied the available pores and surface sites. researchgate.net Studies on other cationic dyes have shown similar phenomena, where porous and fibrous structures become filled in and covered by the dye molecules post-adsorption, confirming the material's capacity to sequester the dye. tandfonline.commdpi.com This visual confirmation is crucial for validating the effectiveness of an adsorbent material.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the specific functional groups on the adsorbent's surface that are involved in the binding of this compound. wikipedia.org By comparing the FTIR spectra of the adsorbent before and after dye interaction, researchers can pinpoint which chemical moieties act as active sites for adsorption. chemmethod.com

In studies involving Cationic Red X-GRL (an alternative name for this compound) and diatomite adsorbents, FTIR analysis has been particularly revealing. journalssystem.com The spectra of diatomite after adsorption show notable shifts in specific bands compared to the pure material. For instance, the stretching vibrations associated with adsorbed water and Si-O-Si groups, as well as bending vibrations of Si-OH, are all affected by the presence of the dye. journalssystem.com These shifts suggest that the dye's adsorption is driven by physical interactions, such as electrostatic attraction and van der Waals forces, between the dye molecules and the silica-based surface of the diatomite. journalssystem.com The main driving forces for the physical adsorption of Cationic Red X-GRL on diatomite were identified as electrostatic attraction and Van der Waals forces. journalssystem.com

The involvement of various functional groups is a common theme in dye adsorption. For many biosorbents, groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) are instrumental in the adsorption process, often through electrostatic interactions or hydrogen bonding. tandfonline.comtuengr.com

| Functional Group | Typical Wavenumber (cm⁻¹) | Observation After Adsorption | Interpretation |

|---|---|---|---|

| O-H stretch (hydroxyls, phenols) | ~3400 | Broadening or shift in peak | Involvement of hydroxyl groups in hydrogen bonding with dye molecules. journalssystem.comresearchgate.net |

| C=O stretch (carboxyl, amide) | ~1650-1750 | Shift to lower or higher wavenumber | Interaction of carbonyl groups with the cationic dye. tuengr.com |

| N-H bend (amines) | ~1620 | Change in intensity or position | Participation of amine groups in the adsorption mechanism. tuengr.com |

| Si-O-Si stretch | ~1100 | Peak shift | Interaction with silica-based surfaces, as seen with diatomite. journalssystem.com |

The efficacy of an adsorbent is heavily dependent on its textural properties, specifically its specific surface area and pore structure. The Brunauer–Emmett–Teller (BET) method is used to determine the specific surface area by measuring the physical adsorption of nitrogen gas on the material's surface. techscience.comnih.gov The Barrett-Joyner-Halenda (BJH) method, applied to the nitrogen adsorption-desorption data, provides the pore size distribution, which indicates whether a material is microporous, mesoporous, or macroporous. nih.govdergipark.org.tr

For the removal of cationic dyes, adsorbents with high specific surface areas and well-developed mesoporous structures are generally preferred, as they offer more active sites and better accessibility for the relatively large dye molecules. nih.govdergipark.org.tr The nitrogen adsorption-desorption isotherms for such materials often classify as Type IV, which is characteristic of mesoporous solids. nih.gov While specific data for this compound is limited, analysis of various adsorbents used for other cationic dyes highlights the importance of these parameters. For example, materials like activated carbons, geopolymers, and cellulose-based adsorbents exhibit a wide range of surface areas, all proving effective for cationic dye removal. techscience.comnih.govscielo.brnsf.gov

| Adsorbent Material | Target Cationic Dye | BET Surface Area (m²/g) | Pore Characteristics | Reference |

|---|---|---|---|---|

| Cellulose (B213188) from Opuntia ficus-indica | Neutral Red | 12.4 | Not specified | techscience.com |

| ZnO-NR@PC Composite | Methylene (B1212753) Blue & Crystal Violet | 19.12 | Mesoporous, Type IV Isotherm | nih.gov |

| Natural Clayey Material | Neutral Red | 37.1 | Mesoporous (BJH diameter ~21 nm) | dergipark.org.tr |

| Rice Husk Ash (RHA) | Methylene Blue | 157.2 | High pore volume | scielo.br |

| Rice Husk Biochar (BC) | Methylene Blue | 215.5 | High pore volume | scielo.br |

X-ray Diffraction (XRD) analysis is performed to investigate the crystalline structure of the adsorbent material and to determine if the adsorption process induces any changes in its phase or crystallinity. tandfonline.comnsf.gov For many adsorbents, particularly those that are amorphous or semi-crystalline, the XRD pattern provides a fingerprint of their bulk structure.

In the case of diatomite used for the adsorption of Cationic Red X-GRL, XRD analysis revealed that the material is primarily composed of amorphous opal, with minor crystalline impurities like quartz. journalssystem.com Often, the XRD patterns of an adsorbent before and after dye uptake show no significant changes. This indicates that the adsorption is a surface phenomenon that does not alter the fundamental crystal lattice of the adsorbent. chemmethod.com The dye molecules bind to the surface or within the pores without causing a structural reordering of the bulk material. However, in studies with other materials like alginate-montmorillonite composites, XRD has shown changes in the basal spacing of the clay layers upon adsorption of cationic molecules, indicating that the adsorbate molecules have intercalated into the clay structure.

The interaction between a cationic dye and an adsorbent is strongly influenced by the electrostatic forces at the solid-liquid interface. Zeta potential measurements are crucial for quantifying the surface charge of the adsorbent particles in suspension at a given pH. rsc.orgsci-hub.se

For the adsorption of a positively charged molecule like this compound, an adsorbent with a negative surface charge is highly desirable, as it promotes strong electrostatic attraction. nih.gov Many adsorbent materials, such as clays (B1170129), silica (B1680970), and various forms of biomass, naturally possess a negative surface charge in neutral or basic solutions. scielo.brrsc.org The pH at which the surface charge is zero is known as the point of zero charge (pzc). rsc.org At a solution pH above the pzc, the adsorbent surface is negatively charged, favoring the uptake of cations. tandfonline.com Conversely, at a pH below the pzc, the surface is positively charged, which can lead to electrostatic repulsion and reduced adsorption of cationic dyes.

The adsorption of the cationic dye itself can alter the electrokinetic properties of the interface. As the positively charged dye molecules accumulate on the negative surface, they can neutralize the charge, leading to an increase in the zeta potential and a shift in the isoelectric point (the pH at which the zeta potential is zero) towards higher pH values. mdpi.com This phenomenon provides direct evidence of the dye's presence in the electrical double layer at the adsorbent surface. mdpi.com

| Adsorbent Material | Zeta Potential (mV) | Condition | Implication for Cationic Dye Adsorption | Reference |

|---|---|---|---|---|

| UiO-66-NH₂ | -4.91 | Aqueous solution | Negative potential promotes electrostatic attraction with cationic dyes. | sci-hub.se |

| UiO-66 | -3.65 | Aqueous solution | Less negative potential compared to NH₂-functionalized version, but still favorable. | sci-hub.se |

| C/SiO₂ Composite | Increases | After adsorption of Basic Red 46 | Adsorption of cationic dye neutralizes negative surface sites and increases overall surface charge. | mdpi.com |

| Cellulose from Prickly Pear | Negative | Across all tested pH values | Persistent negative charge promotes adsorption of positively charged dye molecules. | techscience.com |

X-ray Diffraction (XRD) for Adsorbent Structural Changes

Molecular Complexation and Association of this compound

Beyond surface adsorption, this compound can participate in various forms of molecular complexation and association in the solution phase. These interactions are governed by a combination of non-covalent forces, including electrostatic interactions, hydrophobic effects, hydrogen bonding, and van der Waals forces. nankai.edu.cnscielo.br

The cationic nature of the dye facilitates strong electrostatic interactions with anionic species. This is the basis for the formation of dye-surfactant complexes with anionic surfactants or association with negatively charged polymers and biomolecules like proteins. scielo.brnih.gov The binding process is often cooperative; initial electrostatic attraction can bring the molecules close enough for weaker, short-range hydrophobic interactions between the nonpolar parts of the dye and the complexing agent to take effect. scielo.br

Studies on similar dye systems show that complexation can be driven by favorable enthalpic changes, attributed to the strong intermolecular host-guest interactions. nankai.edu.cn For example, the interaction of dye molecules with molecular receptors like calixarenes can involve electrostatic attraction between the dye's cationic group and anionic sulfonate groups on the receptor, supplemented by hydrogen bonding. nankai.edu.cn

Furthermore, like many azo dyes, this compound can exhibit self-association or aggregation in aqueous solutions, particularly at higher concentrations. acs.org This process, driven primarily by hydrophobic interactions seeking to minimize the contact between the dye's aromatic structure and water, can lead to the formation of dimers and higher-order aggregates. Such associations can significantly affect the dye's properties, including its light absorption characteristics and its availability for adsorption or complexation. acs.org The stability and nature of these complexes and associations are highly dependent on factors such as concentration, pH, ionic strength, and the presence of other molecules in the solution.

Compound Index

| Compound Name |

|---|

| 2,4-D |

| Acid Red 14 |

| Acridine Red |

| Alginate |

| Basic Red 46 |

| Benzalkonium chloride |

| Calixarene |

| This compound |

| Cationic Red X-GRL |

| Cellulose |

| Congo Red |

| Crystal Violet |

| Metsulfuron methyl |

| Methylene Blue |

| Montmorillonite |

| Neutral Red |

| Nitrogen |

| Paraquat |

| Quartz |

| Silica |

| Tetradecyllbenzyldimethylammonium chloride |

| Zinc Oxide |

Interaction with Surfactant Systems (Anionic, Nonionic, Cationic)

The interaction between this compound, a positively charged dye, and surfactants is highly dependent on the nature of the surfactant's head group. Surfactants are amphiphilic molecules used in dyeing processes as levelling, dispersing, and wetting agents. researchgate.net They can form complexes with ionic dyes or be adsorbed onto fibers. researchgate.net The primary forces driving these interactions are electrostatic and hydrophobic in nature. researchgate.netasianpubs.org

Anionic Surfactants: Due to their opposite charges, this compound and anionic surfactants exhibit strong electrostatic attraction. This interaction can lead to the formation of ion pairs or dye-surfactant complexes even at concentrations well below the surfactant's critical micelle concentration (CMC). psu.edusci-hub.se These interactions are thermodynamically spontaneous, driven by both enthalpy and entropy. sci-hub.se The primary forces at play are the electrostatic attraction between the cationic dye and the anionic surfactant head groups, complemented by hydrophobic interactions. psu.educonscientiabeam.com

Nonionic Surfactants: In the absence of electrostatic attraction, the interaction between this compound and nonionic surfactants is primarily governed by hydrophobic forces. srce.hr Below the CMC, these interactions are generally less pronounced. srce.hr However, above the CMC, the dye can be solubilized within the hydrophobic core of the nonionic micelles. srce.hrnih.gov The extent of interaction depends on the hydrophilicity of both the dye and the surfactant. srce.hr

Cationic Surfactants: The interaction between this compound and cationic surfactants is dominated by electrostatic repulsion between their positively charged head groups. psu.edugrafiati.com Despite this repulsion, hydrophobic interactions can still facilitate the solubilization of the dye within the surfactant micelles, particularly at concentrations above the CMC. nih.gov Studies on other cationic dyes with cationic surfactants have noted changes in fluorescence properties even below the CMC, which is attributed to dynamic quenching by the surfactant's free counterions. psu.edu

UV-visible spectrophotometry is a primary technique for characterizing the formation of dye-surfactant complexes in solution. researchgate.netasianpubs.org The formation of these complexes leads to distinct changes in the dye's absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) and a change in molar absorptivity. scispace.com

The nature of the spectral shift provides insight into the type of interaction:

A bathochromic shift (red shift) to a longer wavelength often indicates the transfer of the dye molecule from the aqueous environment to the more nonpolar, hydrophobic interior of a surfactant micelle. nih.gov This is commonly observed when this compound is solubilized in nonionic or cationic surfactant micelles and can also occur with anionic surfactants due to strong electrostatic interactions leading to complex formation. nih.govmdpi.com

A hypsochromic shift (blue shift) to a shorter wavelength is typically associated with the formation of dye aggregates, such as H-aggregates. acs.org

The addition of surfactants can significantly alter the dye's spectrum. For instance, the interaction between an anionic dye and a cationic surfactant can cause the splitting of the dye's characteristic absorption band, signaling complex formation. sci-hub.se Similarly, studies involving cresol (B1669610) red and the cationic surfactant cetylpyridinium (B1207926) bromide (CPB) showed the formation of an ion-pair complex in the pre-micellar region, which then breaks up as the dye is solubilized into micelles above the CMC. scienceopen.com

| Surfactant Type | Primary Interaction | Expected Spectral Change | Associated Phenomenon |

|---|---|---|---|

| Anionic | Electrostatic Attraction & Hydrophobic | Bathochromic Shift (Red Shift) | Ion-Pair/Complex Formation, Micellar Solubilization sci-hub.senih.gov |

| Nonionic | Hydrophobic | Bathochromic Shift (Red Shift) | Micellar Solubilization srce.hr |

| Cationic | Electrostatic Repulsion & Hydrophobic | Bathochromic Shift (Red Shift) | Micellar Solubilization (above CMC) nih.gov |

Potentiometry, particularly using surfactant-selective electrodes, is a powerful method for directly determining the thermodynamic parameters of dye-surfactant interactions. researchgate.netscielo.br This technique allows for the measurement of free surfactant monomer concentration in solution, from which the binding affinity and complex formation constants can be calculated. scielo.br

Studies on oppositely charged systems, such as the anionic dye Acid Red 14 (AR14) with the cationic surfactant tetradecyltrimethylammonium bromide (TTAB), provide a model for the quantitative analysis applicable to this compound and anionic surfactants. researchgate.netscielo.br In such systems, the electromotive force (EMF) measurements deviate from the linear Nernstian response in the presence of the dye, indicating that complex formation is taking place. researchgate.netscielo.br From these data, the dye-surfactant complex formation constant (K₁) and the standard free energy change (ΔG₁°) can be derived. researchgate.netscielo.br A negative ΔG₁° value indicates that the complex formation is a spontaneous process. sci-hub.sescielo.br

Research has shown that both electrostatic attraction and hydrophobic interactions are crucial for the formation of complexes between oppositely charged dyes and surfactants. researchgate.netscielo.br The binding affinity is also influenced by the hydrophobicity of the dye molecule. researchgate.net

| Dye Concentration (mol L⁻¹) | Complex Formation Constant (K₁) (L mol⁻¹) | Standard Free Energy Change (ΔG₁°) (kJ mol⁻¹) |

|---|---|---|

| 1×10⁻⁴ | 6.03 × 10⁴ | -27.28 |

| 5×10⁻⁴ | 6.46 × 10⁴ | -27.46 |

| 1×10⁻³ | 6.76 × 10⁴ | -27.57 |

The interaction between this compound and oppositely charged (anionic) surfactants often begins at concentrations far below the surfactant's critical micelle concentration (CMC). acs.org This initial interaction leads to the formation of "pre-micellar aggregates" or "dye-rich micelles". scielo.brinstras.comresearchgate.net

The formation of these aggregates is typically initiated by strong electrostatic forces that create hydrophobic ion pairs between the dye and individual surfactant molecules. instras.com These ion pairs then self-assemble into larger aggregates, a process driven by hydrophobic interactions and other forces like van der Waals forces. conscientiabeam.comacs.org The formation of pre-micellar aggregates is spectroscopically detectable, often causing a blue shift in the dye's absorption spectrum. acs.org As the surfactant concentration increases and approaches the CMC, these initial aggregates may dissolve, and the dye molecules become incorporated into the conventional surfactant micelles that form in the bulk solution. scielo.brresearchgate.net The CMC itself can be affected by the presence of the dye; for instance, the CMC of a cationic surfactant is drastically reduced in the presence of an oppositely charged dye. scienceopen.com

Potentiometric Studies of Binding Affinity and Formation Constants

Intermolecular Interactions in Mixed Dye Systems Involving this compound

In industrial applications, dyes are often used in mixtures, making the study of dye-dye interactions critical. When this compound is mixed with other dyes, particularly anionic dyes, significant intermolecular interactions occur.

When cationic and anionic dyes are mixed in an aqueous solution, the primary driving forces for their interaction are electrostatic attraction and hydrophobic forces. rsc.org This interplay leads to the formation of ion pairs and larger aggregates. rsc.org The electrostatic attraction between the positively charged this compound and a negatively charged anionic dye is the initial and key interaction. rsc.org

Following the initial ion pairing, hydrophobic interactions can play a significant role. For instance, research on mixed dye systems has shown that cationic dye molecules can first self-aggregate through hydrophobic interactions and van der Waals forces, after which this cationic aggregate is surrounded by anionic dye molecules, held together by strong electrostatic forces. rsc.org This complex formation can reduce the electrostatic repulsion that would normally exist between molecules of the same dye, thereby promoting further aggregation. conscientiabeam.com

The formation of mixed dye aggregates can be monitored using spectroscopy, as aggregation alters the electronic energy levels of the dye molecules, resulting in characteristic spectral shifts. nih.gov The specific arrangement of dye molecules within the aggregate determines the spectroscopic signature. nih.govmdpi.com

Two primary types of aggregates are identified by their spectral properties:

H-aggregates (hypsochromic): These aggregates feature a parallel, face-to-face arrangement of dye molecules. This configuration results in a higher-energy electronic transition, causing a hypsochromic (blue) shift in the absorption spectrum compared to the monomeric dye. acs.orgmdpi.com Studies have shown that when cationic and anionic dyes are mixed, the cationic dyes may self-aggregate into H-aggregates. rsc.org

J-aggregates (bathochromic): These are characterized by a head-to-tail arrangement of dye molecules. This leads to a lower-energy electronic transition and is observed as a narrow, intense, and bathochromically (red) shifted absorption band. nih.govmdpi.com

The specific spectroscopic signature in a mixed system containing this compound would therefore depend on the nature of the other dye and the resulting structure of the aggregate. aip.org

Electrostatic and Hydrophobic Contributions to Dye-Dye Interactions

Binding Studies of this compound with Polymeric and Supramolecular Assemblies

The interaction of this compound with various polymeric and supramolecular structures is a subject of significant research interest, largely driven by the need for effective dye removal from industrial effluents and the development of advanced functional materials. These interactions are governed by a combination of electrostatic forces, hydrogen bonding, and other weak interactions, which are influenced by the chemical nature of the polymer and the surrounding environmental conditions.

Hydrogels and cross-linked polymers, with their three-dimensional porous networks and high-water content, serve as excellent matrices for studying binding interactions with dyes like this compound. deswater.com The binding is predominantly an adsorption process, where the cationic dye molecules are captured onto the polymer surface or within its porous structure.

The primary mechanism governing the interaction of this compound with many hydrogels is electrostatic attraction. ekb.eg Hydrogels containing anionic functional groups, such as carboxyl (-COOH) or sulfonic acid (-SO₃H) groups, carry a negative charge, especially at higher pH values. ekb.egresearchgate.net This negative surface charge strongly attracts the positively charged this compound molecules. ekb.eg For instance, research on acrylic acid-acrylamide (AA/Am) hydrogels demonstrates that at low pH, protonated carboxylic acid groups reduce the adsorption of cationic dyes due to competition between dye cations and H⁺ ions for binding sites. ekb.eg As the pH increases, these groups deprotonate, enhancing the electrostatic attraction and leading to higher dye removal. ekb.eg

The kinetics of this interaction are frequently described by the pseudo-second-order model. nih.govnih.govmoca.net.uancsu.edu This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. moca.net.ua Adsorption isotherm studies, which describe the equilibrium state of adsorption, often show a good fit with the Langmuir model. deswater.comnih.govmoca.net.uaresearchgate.netias.ac.in This model assumes monolayer adsorption onto a surface with a finite number of identical sites. scielo.br

Thermodynamic studies provide insight into the spontaneity and nature of the binding process. Parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to understand the interaction. A negative ΔG° value indicates a spontaneous process. nih.govscielo.brdntb.gov.ua The sign of ΔH° reveals whether the process is exothermic (negative value) or endothermic (positive value). scielo.brdntb.gov.ua For example, a study on the adsorption of a cationic dye by chitosan-based semi-IPN nanocomposite hydrogels found the process to be spontaneous and endothermic. nih.gov

Table 1: Adsorption Isotherm and Kinetic Parameters for Cationic Dyes on Various Hydrogels This table presents data for this compound and other cationic dyes to illustrate typical interaction parameters with hydrogel systems.

| Adsorbent | Cationic Dye | Isotherm Model | Max. Adsorption Capacity (qm, mg/g) | Kinetic Model | Reference |

|---|---|---|---|---|---|

| Chitosan/(AM-co-IA)/GO-3 Hydrogel | Basic Violet 14 | Langmuir | 276.21 | Pseudo-second-order | nih.gov |

| Polyacrylamide (PAAM) Hydrogel | Safranine (SF) | Langmuir | 620 | Pseudo-first-order | deswater.com |

| Lignin (B12514952) Crosslinked Hydrogel | Crystal Violet (CV) | Freundlich | 106 | Pseudo-first-order | ncsu.edu |

| Cyclodextrin Nanosponges | Malachite Green (MG) | Langmuir | 64.9 | Pseudo-second-order | mdpi.com |

| AA/Am Hydrogel | Methylene Blue (MB) | Not Specified | ~95% removal | Pseudo-second-order | ekb.eg |

This compound and similar cationic dyes are incorporated into various nanomaterials and composites, primarily for applications in environmental remediation, specifically the removal of dyes from aqueous solutions. mdpi.comresearchgate.netacs.org The high surface area and tailored surface chemistry of nanomaterials make them highly effective adsorbents. mdpi.comresearchgate.net

Composite materials often combine the structural properties of a polymer matrix with the functional properties of embedded nanoparticles. For example, nanocomposite hydrogels containing clay minerals like laponite exhibit enhanced adsorption for cationic dyes due to the negative charges on the clay mineral surface, which interact readily with the dye cations via electrostatic forces. nih.gov Similarly, carbon-based nanocomposites, which incorporate materials like graphene oxide or activated carbon into a polymer matrix, are developed for their superior adsorption capabilities. researchgate.netresearchgate.net

Mesoporous silica nanoparticles (MSNs) have been identified as excellent adsorbents for cationic dyes due to their large specific surface area, high pore volume, and tunable pore size. mdpi.com The interaction mechanism is primarily controlled by electrostatic interactions and hydrogen bonding between the dye molecules and the silanol (B1196071) groups on the silica surface. mdpi.com

While dye removal is the most researched application, the principles of interaction between this compound and functional nanomaterials suggest potential in other areas. The specific and sensitive binding of cationic dyes to functionalized nanoparticles or composites could be harnessed for developing sensors. rsc.orgtandfonline.com For instance, a luminescent cationic metal-organic framework (MOF) incorporated into a polymer composite membrane has demonstrated selective photoluminescence quenching for detecting specific antibiotics and pesticides. rsc.org A similar principle could be applied using this compound as a target analyte or a signaling molecule in a sensor assembly. The encapsulation of dye molecules within nanogel frameworks is another area with potential applications in catalysis and the development of responsive materials. tandfonline.com

Table 2: Research Applications of Cationic Dye-Nanomaterial/Composite Systems This table summarizes findings for this compound and other representative cationic dyes to highlight the scope of research applications.

| Nanomaterial/Composite | Cationic Dye | Research Application | Key Findings | Reference |

|---|---|---|---|---|

| Mesoporous Silica Nanoparticles (MSNs) | Methylene Blue, Rhodamine B, etc. | Dye Adsorption | Rapid and efficient removal; adsorption controlled by electrostatic interactions and hydrogen bonding. | mdpi.com |

| Poly(epichlorohydrin)–ethylenediamine hydrogel (PEE-Gel) | Basic Red 14 | Selective Dye Adsorption | Showed very low adsorption for BR14 (1.02% removal), but high selectivity for anionic dyes. | acs.org |

| Cucurbituril-Functionalized Nanocomposite (CBCM) | Crystal Violet, Methylene Blue | Rapid Dye Adsorption | Ultrafast adsorption due to structural stability and binding sites from cucurbituril. | acs.org |

| iMOF-14C@PVDF Composite Membrane | Not specified, but cationic MOF | Sensing of Antibiotics | Demonstrated efficient sensing of contaminants in water through photoluminescence quenching. | rsc.org |

| Chitosan-based semi-IPN nanocomposite hydrogel with Graphene Oxide | Basic Violet 14 | Dye Adsorption | GO improved the adsorption capacity; process was spontaneous and endothermic. | nih.gov |

Degradation and Environmental Transformation Pathways of Cationic Red 14

Advanced Oxidation Processes (AOPs) for Cationic Red 14 Remediation Research

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies highly effective for breaking down persistent organic pollutants like this compound. rsc.org These methods, including photocatalysis, Fenton and photo-Fenton processes, and ozonation, generate powerful oxidizing agents such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻). researchgate.netrsc.org These reactive species can degrade large dye molecules into smaller, less toxic compounds, and ideally, mineralize them completely into carbon dioxide (CO₂) and water (H₂O). rsc.org

Oxygen dark activation is another emerging AOP that utilizes a catalyst to convert dissolved oxygen into reactive species without the need for light, offering a potential alternative for dye degradation. researchgate.net Research into various AOPs has demonstrated their high efficacy; for instance, an electrocatalytic ozonation system achieved 100% degradation of a similar dye, cationic red X-GRL, and over 90% mineralization within 60 minutes. rsc.org The effectiveness of AOPs is often evaluated by the degree of mineralization, frequently measured as the removal of Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC). rsc.orgresearchgate.net

Table 1: Performance of Various AOPs on Cationic Red Dyes

| AOP System | Target Dye | Degradation Efficiency (%) | Mineralization (COD/TOC Removal %) | Time (min) | Reference |

|---|---|---|---|---|---|

| MgMnₓOᵧ–GAC/EP (Electrocatalytic Ozonation) | Cationic Red X-GRL | 100 | 90.8 (COD) | 16 (degradation), 60 (mineralization) | rsc.org |

| Photo-Fenton (Natural Iron Oxide) | Crystal Violet (Cationic Dye) | 98 | Not Specified | 180 | mdpi.com |

| Wet Electrocatalytic Oxidation (WEO) | Cationic Red X-GRL | >90 (Color Removal) | ~60 (TOC) | 120 | acs.org |

Photodegradation involves the breakdown of chemical compounds by light. scispace.com The process can occur directly through photolysis, where molecules absorb photons and undergo transformation, or through photocatalysis, where a semiconductor material absorbs light and initiates the degradation process. scispace.comsemanticscholar.org The efficiency of a photodegradation reaction is often quantified by its quantum yield (Φ), defined as the number of molecules decomposed relative to the number of photons absorbed. researchgate.netuva.nl A higher quantum yield signifies a more efficient photochemical process. uva.nl The quantum yield for the degradation of dyes can be influenced by various factors, including the dye's chemical structure, the solvent, and the presence of sensitizers or catalysts. researchgate.netnih.gov

The degradation of dyes can be achieved through direct photolysis using ultraviolet (UV) irradiation, where UV light provides the energy to break down water molecules into hydrogen and hydroxyl radicals. scispace.com However, the efficiency of direct photolysis is often limited. capes.gov.br The process can be significantly enhanced by the addition of a semiconductor photocatalyst, such as Titanium dioxide (TiO₂) or Zinc oxide (ZnO). capes.gov.brresearchgate.netbrieflands.com In these catalyst-assisted systems, the semiconductor absorbs UV photons, promoting an electron to the conduction band and leaving a positive "hole" in the valence band. semanticscholar.org This charge separation initiates the formation of highly reactive species that drive the degradation of the dye molecules. semanticscholar.org

Studies on the related dye Acid Red 14 have shown that using TiO₂ or ZnO with UV irradiation leads to effective degradation, following first-order reaction kinetics. capes.gov.brresearchgate.net The effectiveness of catalyst-assisted photolysis is dependent on operational parameters such as catalyst concentration, pH, and initial dye concentration. brieflands.comresearchgate.net For instance, research on C.I. Sulphur Red 14 found that a UV/ZnO system achieved 95.6% dye removal and 90.2% COD removal in 50 minutes under optimal conditions (50 mg/L ZnO, pH 5, 10 mg/L dye). brieflands.com

Table 2: Research Findings on Catalyst-Assisted Photodegradation of Red Dyes

| Catalyst/System | Target Dye | Optimal pH | Optimal Catalyst Dose (mg/L) | Removal Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|

| UV/ZnO | C.I. Sulphur Red 14 | 5 | 50 | 95.6 (Dye), 90.2 (COD) | 50 | brieflands.com |

| UV/TiO₂ | Acid Red 14 | Not Specified | Not Specified | Complete color removal | 210 (3.5 h) | capes.gov.br |

| UV/ZnO | Acid Red 14 | Not Specified | Not Specified | High photodegradation efficiency | Not Specified | researchgate.net |

Reactive Oxygen Species (ROS) are the primary agents responsible for the degradation of organic pollutants in photolytic and photocatalytic processes. udayton.eduwikipedia.org These highly reactive chemicals include the hydroxyl radical (•OH), superoxide anion radical (O₂•⁻), singlet oxygen (¹O₂), and hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov In photocatalysis, the electron-hole pairs generated on the catalyst surface react with water and dissolved oxygen to produce these ROS. semanticscholar.org

The hydroxyl radical is a powerful, non-selective oxidant that plays a significant role in the breakdown of dye molecules. capes.gov.brresearchgate.net The importance of •OH has been demonstrated in studies where the addition of ethanol (B145695), a hydroxyl radical scavenger, inhibited the photodegradation of Acid Red 14. capes.gov.brresearchgate.net In addition to •OH, other species like superoxide radicals and positive holes in the catalyst's valence band can also directly or indirectly contribute to the oxidation of the dye. researchgate.netmdpi.com The specific degradation mechanism can be categorized as Type I, involving electron transfer to produce superoxide ions and hydroxyl radicals, or Type II, where energy is transferred to molecular oxygen to create highly reactive singlet oxygen. udayton.eduresearchgate.net

The Fenton process is a highly effective AOP that uses a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.govsci-hub.st This process is particularly efficient in acidic conditions. rsc.org The reaction can be significantly accelerated by UV-visible light irradiation, a process known as photo-Fenton. atlantis-press.commdpi.com In the photo-Fenton process, light irradiation not only promotes the generation of •OH from H₂O₂ but also facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and sustaining the reaction cycle. brieflands.comrsc.org

Research has shown the photo-Fenton process to be more effective than the conventional Fenton process or UV/H₂O₂ systems for dye degradation. mdpi.com For example, in the degradation of the cationic dye Crystal Violet, the photo-Fenton process achieved 94% removal, compared to just 6% by photolysis and 18% by H₂O₂ alone after 180 minutes. mdpi.com Similarly, a study on a mixture of three cationic dyes demonstrated 100% color removal and 90% TOC removal using the photo-Fenton process under optimal conditions. researchgate.net

The primary mechanism in Fenton and photo-Fenton oxidation is the aggressive, non-selective attack on organic molecules by hydroxyl radicals (•OH). nih.govmdpi.com These radicals are generated through the reaction between Fe²⁺ and H₂O₂ (Fenton's reagent). researchgate.net The •OH radical can initiate degradation through several pathways, including hydrogen atom abstraction, electrophilic addition to aromatic rings, and electron transfer. researchgate.net This leads to the cleavage of the dye's chromophoric groups (such as the azo bond, -N=N-), which is responsible for its color, and the subsequent fragmentation of the molecule into smaller intermediates like carboxylic acids, and ultimately, complete mineralization to CO₂, H₂O, and inorganic ions. nih.gov The central role of hydroxyl radicals is confirmed by studies showing that their production is the key step for efficient dye degradation in various AOPs. capes.gov.brresearchgate.net

Iron-based catalysts are central to the Fenton and photo-Fenton processes. researchgate.netmdpi.comnih.gov These systems can be broadly classified as homogeneous or heterogeneous.

Homogeneous systems utilize iron salts (like FeSO₄ or FeCl₃) dissolved in the aqueous solution. mdpi.comresearchgate.net While highly effective, they have drawbacks such as the need for strict pH control (typically pH 2.5-3.5) to prevent the precipitation of ferric hydroxide (B78521) sludge and the difficulty in recovering the catalyst from the treated water. researchgate.netnih.gov

Heterogeneous systems employ solid iron-containing catalysts, such as iron oxides or iron species supported on materials like activated carbon, zeolites, or clay. researchgate.netnih.govmdpi.com These catalysts offer significant advantages, including easier separation and recovery from the wastewater, the potential for reuse, and a wider effective pH range. nih.gov For instance, a natural iron oxide was successfully used as a heterogeneous catalyst in the photo-Fenton degradation of a cationic dye, demonstrating good stability and reusability over multiple cycles. mdpi.com Green-synthesized iron nanoparticles have also shown high catalytic activity for the degradation of cationic dyes. nih.gov The development of stable and efficient heterogeneous iron catalysts is a key area of research to make Fenton-based processes more economically and environmentally viable. nih.gov

Mechanistic Role of Hydroxyl Radicals in Degradation

Ozonation and Catalytic Ozonation Studies

Ozonation has been demonstrated as a rapid method for the decolorization of this compound solutions, although it is less effective in achieving complete mineralization, as measured by Total Organic Carbon (TOC) removal. capes.gov.br The efficiency of the ozonation process is influenced by factors such as pH and the initial dye concentration. For instance, in the ozonation of a similar azo dye, Acid Red 14, decolorization efficiency increased with a rise in pH from 2 to 12. redalyc.org Conversely, higher initial concentrations of the dye led to a decrease in removal efficiency. redalyc.org

The combination of ozone with a catalyst, such as activated carbon, has been shown to significantly enhance both decolorization and mineralization. capes.gov.br In this catalytic ozonation process, activated carbon functions not only as an adsorbent but also as a catalyst, with its surface chemistry playing a crucial role. capes.gov.br Specifically, activated carbons with basic surface properties have been observed to improve TOC removal. capes.gov.br Studies on other cationic dyes like Methylene (B1212753) Blue have shown that catalytic ozonation processes can be significantly faster at degradation compared to single ozonation. trjfas.org Furthermore, the electrocatalytic ozonation of Cationic Red X-GRL demonstrated high degradation and mineralization efficiencies, particularly in high-salt wastewater. rsc.org

The table below summarizes the efficiency of different ozonation processes for dye removal.

| Treatment Process | Target Dye | Key Findings | Reference |

| Ozonation | This compound (Basic Red 14) | Rapid decolorization but unsatisfactory TOC removal. | capes.gov.br |

| Catalytic Ozonation (with Activated Carbon) | This compound (Basic Red 14) | Enhanced decolorization and mineralization. Basic activated carbon improves TOC removal. | capes.gov.br |

| Ozonation | Acid Red 14 | Decolorization increased from 64% to 82% when pH was raised from 2 to 12. | redalyc.org |

| Ozonation | Acid Red 14 | Removal efficiency decreased from 98% to 67% as dye concentration increased from 50 to 800 mg/L. | redalyc.org |

| Electrocatalytic Ozonation | Cationic Red X-GRL | 100% degradation within 16 minutes and 90.8% mineralization within 60 minutes in high-salt conditions. | rsc.org |

Wet Air Oxidation (WAO) for this compound Decomposition

Wet Air Oxidation (WAO) is an advanced oxidation process that utilizes elevated temperatures and pressures to oxidize organic compounds in an aqueous environment. d-nb.info This method has been investigated for the decomposition of this compound (referred to as Cationic Red X-GRL in some studies). Research has shown that WAO can effectively decolorize strong solutions of this dye under relatively mild conditions (60-180°C, PO2 = 0-1.2 MPa). nih.gov

To enhance the efficiency of WAO, particularly to overcome the need for high temperature and pressure, catalytic wet air oxidation (CWAO) has been explored. A study using a Mo–Zn–Al–O catalyst demonstrated the successful degradation of Cationic Red GTL at room temperature and atmospheric pressure. acs.org The catalyst facilitates the production of hydroxyl radicals (·OH) and singlet oxygen (¹O₂), which are responsible for the dye's degradation. acs.org The degradation mechanism is believed to start with the cleavage of the azo bond (—N═N—), followed by further oxidation of the resulting intermediates. acs.org

The table below presents findings from WAO and CWAO studies on cationic red dyes.

| Treatment Process | Target Dye | Catalyst | Key Findings | Reference |

| Wet Air Oxidation (WAO) | Cationic Red X-GRL | None | Effective decolorization under mild conditions (60-180°C, 0-1.2 MPa O₂). | nih.gov |

| Catalytic Wet Air Oxidation (CWAO) | Cationic Red GTL | Mo–Zn–Al–O | Achieved 80.1% decolorization and 50.9% TOC removal at room temperature and atmospheric pressure. | acs.org |

Sonophotocatalytic Degradation of this compound

Sonophotocatalysis is an advanced oxidation process that combines ultrasound (sonolysis) and photocatalysis to enhance the degradation of organic pollutants. This synergy is attributed to the increased production of reactive oxygen species (ROS) due to acoustic cavitation and photo-excitation of a semiconductor catalyst. mdpi.com

Studies on the degradation of Acid Red 14 (AR14), a structurally similar azo dye, have provided insights into the potential of this technique for this compound. The sonophotocatalytic process, often using catalysts like TiO₂ or Fe-based composites, has demonstrated significantly higher degradation rates compared to sonolysis, photolysis, or photocatalysis alone. mdpi.comsemanticscholar.org For instance, the use of a magnetic Fe₃O₄@SiO₂/PAEDTC@MIL-101(Fe) catalyst resulted in 100% degradation of AR14. mdpi.com

The efficiency of sonophotocatalytic degradation is influenced by several operational parameters:

Ultrasonic Frequency: Increasing the ultrasound frequency (e.g., from 20 to 50 kHz) can enhance the degradation rate by increasing bubble production and subsequent ROS generation. mdpi.comsemanticscholar.org

Catalyst Dosage: An optimal catalyst dosage exists. While increasing the dosage initially boosts degradation, excessive amounts can lead to reduced efficiency. mdpi.com

Initial Dye Concentration: Higher initial concentrations of the dye tend to decrease the degradation efficiency. mdpi.com

The primary mechanism involves the generation of highly reactive species, particularly hydroxyl radicals (•OH) and holes (h+), which attack and break down the complex dye molecules. mdpi.comsemanticscholar.org

The table below details the findings of sonophotocatalytic degradation studies on related red dyes.

| Process | Catalyst | Target Dye | Key Findings | Reference |

| Sonophotocatalysis | Fe₃O₄@SiO₂/PAEDTC@MIL-101(Fe) | Acid Red 14 | 100% degradation and 69.96% TOC removal achieved. •OH and h+ were identified as the primary reactive species. | mdpi.comsemanticscholar.org |

| Sonophotocatalysis | ZnO/BiVO₄ | Reactive Red 141 | 100% degradation achieved under solar light irradiation. | acs.org |

| Sonophotocatalysis | Fe³⁺ (homogeneous) | Acid Red 14 | A synergistic effect was observed, likely due to Sono-Fenton and photo-Fenton reactions. | indexcopernicus.com |

Biological Degradation and Biotransformation of this compound

Biological methods, utilizing microorganisms and their enzymes, offer an environmentally friendly and cost-effective alternative for the degradation of synthetic dyes like this compound. nih.gov

Microbial Decolorization and Biodegradation Kinetics

Microbial decolorization of azo dyes typically occurs through either biosorption or enzymatic degradation, or a combination of both. nih.gov The process often follows first-order kinetics with respect to the dye concentration. nih.gov Bacteria are particularly versatile in this regard, capable of completely mineralizing dyes under specific conditions. tandfonline.com

Studies have shown that bacterial strains can decolorize this compound and other reactive dyes with high efficiency. For example, a bacterial isolate, Rhizobium radiobacter MTCC 8161, was able to decolorize Reactive Red 141 (a sulfonated diazo dye) by 90% under static anoxic conditions. chem-soc.siresearchgate.net The specific decolorization rate was found to be 0.807 mg of dye reduced per gram of dry cells per hour. chem-soc.siresearchgate.net The efficiency of microbial decolorization is influenced by various factors including pH, temperature, and the presence of co-substrates (carbon and nitrogen sources). nih.govresearchgate.net For instance, the degradation of Basic Orange 2 by Escherichia coli was optimized at a temperature of 40°C and a pH of 7. mdpi.com

The table below summarizes the kinetic findings for the microbial decolorization of related red dyes.

| Microorganism/Consortium | Target Dye | Decolorization Efficiency | Kinetic Model/Rate | Key Conditions | Reference |

| Rhizobium radiobacter MTCC 8161 | Reactive Red 141 | 90% | 0.807 mg dye/g dry cells/h | Static anoxic, pH 7.0, 30°C | chem-soc.siresearchgate.net |

| Bacterial Mixed Cultures | Direct Red 81 | >80% | - | Tolerant to high salt, alkali, and temperature. | nih.gov |

| Escherichia coli | Basic Orange 2 | 89.88% | First-order kinetics | 40°C, pH 7, with glucose and urea (B33335) as co-substrates. | mdpi.com |

| Dye-decolorizing bacterium RUN1 (Bacillus thuringiensis) | Reactive Red 58 | 80-95% within 6h | - | - | jmb.or.kr |

Identification of Biodegradation Metabolites

The biodegradation of azo dyes like this compound typically begins with the reductive cleavage of the azo bond (–N=N–), which leads to the formation of aromatic amines. nih.govnih.gov These intermediate compounds are often colorless but can sometimes be more toxic than the parent dye. nih.gov Therefore, complete mineralization to non-toxic products like carbon dioxide and water is the ultimate goal.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial for identifying the metabolites formed during biodegradation. chem-soc.siekb.egjabsonline.org In the degradation of Cationic Red X-GRL through wet air oxidation, intermediates were identified by GC/MS, suggesting a pathway initiated by the cleavage of the azo bond. nih.gov Similarly, in the biodegradation of Basic Orange 2 by Escherichia coli, GC-MS analysis identified aniline (B41778) and 3,4-diaminobenziminium chloride as initial products, which were further transformed into benzene, o-xylene, and p-xylene. mdpi.com For the degradation of Reactive Red 141 by Rhizobium radiobacter, the final products were identified as naphthalene (B1677914) diazonium, p-dinitrobenzene, and 2-nitroso naphthol. chem-soc.si

The table below lists the identified metabolites from the degradation of various related azo dyes.

| Original Dye | Degradation Method | Identified Metabolites | Analytical Technique | Reference |

| Cationic Red X-GRL | Wet Air Oxidation | Various intermediates resulting from azo bond cleavage | GC-MS | nih.gov |

| Basic Orange 2 | Biodegradation by Escherichia coli | Aniline, 3,4-diaminobenziminium chloride, benzene, o-xylene, p-xylene | GC-MS, FTIR | mdpi.com |

| Reactive Red 141 | Biodegradation by Rhizobium radiobacter | Naphthalene diazonium, p-dinitrobenzene, 2-nitroso naphthol | GC-MS, FTIR | chem-soc.si |

| Congo Red | Biodegradation by Bacillus thuringiensis | Sodium (4-amino-3-diazenylnaphthalene-1-sulfonate), phenylbenzene, 2-(1-amino-2-diazenyl-2-formylvinyl) benzoic acid | GC-MS, FTIR | jmb.or.kr |

Enzymatic Degradation Pathways of this compound

The enzymatic degradation of azo dyes is a key mechanism in microbial bioremediation. Various enzymes, both oxidative and reductive, are involved in breaking down the complex dye structures. nih.govresearchgate.net

The initial and most critical step is often the reductive cleavage of the azo bond, catalyzed by enzymes called azoreductases. nih.govsaspublishers.com This reaction typically occurs under anaerobic or anoxic conditions and results in the formation of aromatic amines. nih.gov Following this initial reduction, further degradation of the aromatic amines usually proceeds through aerobic pathways involving oxygenase enzymes. frontiersin.org

Besides azoreductases, other enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases play a significant role, particularly in fungi. tandfonline.comresearchgate.net These are typically extracellular oxidative enzymes with broad substrate specificity, enabling them to degrade complex aromatic compounds. tandfonline.com For instance, the degradation of Congo Red by Bacillus thuringiensis showed induction of both laccase and azoreductase activities. jmb.or.kr Similarly, the degradation of Reactive Red 141 by Rhizobium radiobacter involved the induction of lignin peroxidase, azo reductase, and other reductases. chem-soc.si

The table below outlines the key enzymes involved in the degradation of azo dyes.

| Enzyme | Type | Role in Degradation | Microbial Source Example | Reference |

| Azoreductase | Reductive | Cleavage of the azo bond (–N=N–) to form aromatic amines. | Bacteria (Escherichia coli, Bacillus sp.), Fungi | nih.govsaspublishers.com |

| Laccase | Oxidative | Oxidation of a broad range of aromatic compounds, including dye intermediates. | Fungi (Trametes pubescens), Bacteria (Bacillus thuringiensis) | tandfonline.comjmb.or.kr |

| Lignin Peroxidase | Oxidative | Degradation of complex dye structures. | Fungi, Bacteria (Rhizobium radiobacter) | nih.govtandfonline.comchem-soc.si |

| Manganese Peroxidase | Oxidative | Degradation of complex dye structures. | Fungi (Trametes pubescens) | tandfonline.comresearchgate.net |

| NADH-DCIP Reductase | Reductive | General reductive processes contributing to decolorization. | Bacteria (Rhizobium radiobacter) | chem-soc.siresearchgate.net |

Theoretical and Computational Chemistry Applied to Cationic Red 14

Quantum Chemical Calculations of Cationic Red 14 Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.orgmdpi.com It is widely employed to predict the reactivity and spectral properties of chemical compounds. For this compound, DFT calculations can elucidate its geometric and electronic properties. The optimized molecular structure can be obtained using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). arxiv.orgbeilstein-journals.org

From the optimized structure, various quantum chemical descriptors related to reactivity can be calculated. arxiv.org These parameters, derived from the energies of the frontier molecular orbitals, help in predicting the reactive sites of the molecule. The molecular electrostatic potential (MEP) map is another crucial output, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. mdpi.comniscpr.res.in

Furthermore, Time-Dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. arxiv.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax), which is directly related to the perceived color of the dye. For this compound, these calculations can explain its characteristic red hue and predict how structural modifications might alter its color.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated via DFT This table presents typical quantum chemical descriptors that can be calculated using DFT to assess molecular reactivity. The values are illustrative and based on general findings for similar dye molecules.

| Parameter | Formula | Significance | Hypothetical Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 2.5 eV |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. | -4.5 eV |

| Global Hardness (η) | η = (EHOMO - ELUMO) / 2 | Resistance to change in electron distribution. | 2.0 eV |

| Global Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates reactivity. | 0.25 eV-1 |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the electrophilic power of a molecule. | 5.06 eV |

Data based on principles described in computational chemistry literature. arxiv.orgbeilstein-journals.org

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and the energy of the lowest-lying electronic transition. rsc.org

For this compound, the HOMO is typically localized on the electron-rich portions of the molecule, such as the dimethylamino-phenyl group, while the LUMO is often distributed across the conjugated system extending to the heterocyclic indolium ring. The energy of the HOMO-LUMO gap corresponds to the energy required to excite an electron from the ground state to the first excited state, which dictates the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. A smaller gap generally leads to a bathochromic (red) shift in the absorption spectrum, which is characteristic of highly colored organic dyes. d-nb.info Analysis of the orbital compositions provides detailed insight into the nature of the electronic transitions (e.g., π→π* transitions) that give the molecule its color. mdpi.com

Table 2: Frontier Molecular Orbital Characteristics for this compound This table outlines the typical characteristics and implications of frontier molecular orbitals for a dye like this compound, as analyzed through FMO theory.

| Orbital Feature | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Determines the energy of the primary electronic transition and thus the color; a smaller gap suggests higher reactivity and a longer absorption wavelength. |

| HOMO Localization | Region of the molecule where the HOMO is concentrated. | Indicates the most probable site for electrophilic attack. |

| LUMO Localization | Region of the molecule where the LUMO is concentrated. | Indicates the most probable site for nucleophilic attack. |

Information derived from the principles of Frontier Molecular Orbital Theory. libretexts.orgrsc.org

Density Functional Theory (DFT) for Reactivity and Spectral Properties

Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, such as conformational changes and interactions with the surrounding environment, which is not easily accessible through static quantum calculations.

The behavior of a dye in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model this compound in various solvents (e.g., water, ethanol) to study these effects. sci-hub.se The simulations can reveal how solvent polarity and hydrogen bonding capabilities affect the dye's conformation and stability. rsc.org